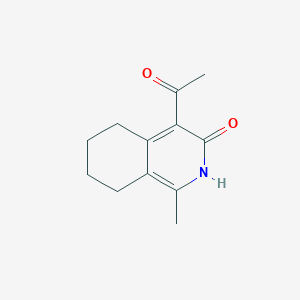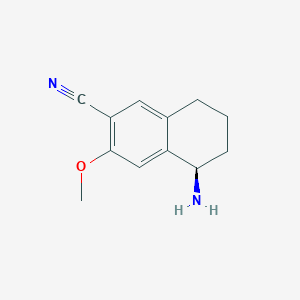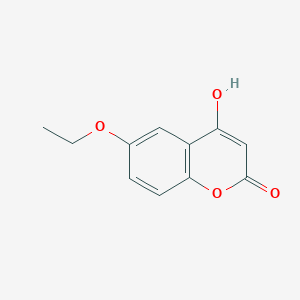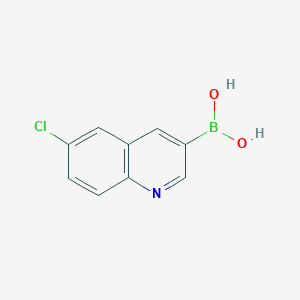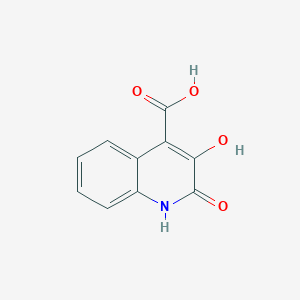
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl, oxo, and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the ester hydrolysis of its corresponding ester derivatives. One common method is the alkaline hydrolysis of ethyl esters, although this approach can be challenging due to the formation of inert salts at the hydroxyl group . Another method involves the reaction of anthranilic acid derivatives with diethyl malonate in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often relies on high-temperature transesterification methods, although these can result in low yields . The use of phase-transfer catalysis has also been explored to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alkyl halides are often employed in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as a Michael acceptor, participating in multicomponent condensation reactions through a Smiles rearrangement . This compound can also inhibit specific enzymes and receptors, contributing to its biological activities .
相似化合物的比较
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher reactivity towards nucleophiles and greater stability under alkaline conditions .
属性
分子式 |
C10H7NO4 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
3-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-7(10(14)15)5-3-1-2-4-6(5)11-9(8)13/h1-4,12H,(H,11,13)(H,14,15) |
InChI 键 |
NVHPOGJAGZDJGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



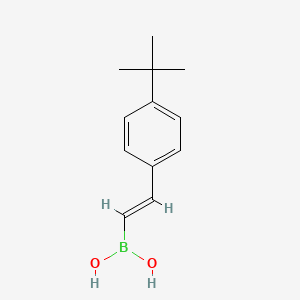
![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)

![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)
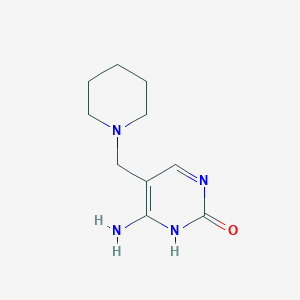
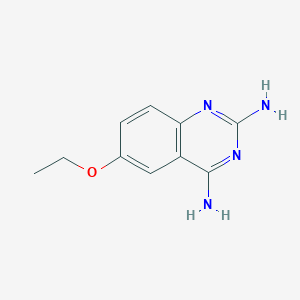
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)
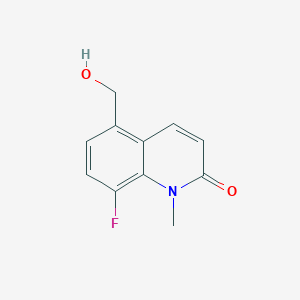
![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)
